molecular formula C2H8NO4P B3033732 (2-Amino-1-hydroxyethyl)phosphonic acid CAS No. 115511-00-7

(2-Amino-1-hydroxyethyl)phosphonic acid

Cat. No. B3033732
CAS RN: 115511-00-7
M. Wt: 141.06 g/mol
InChI Key: RTTXIBKRJFIBBG-UHFFFAOYSA-N
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Description

(2-Amino-1-hydroxyethyl)phosphonic acid is an organic compound with the molecular weight of 141.06 . It is also known by its IUPAC name, 2-amino-1-hydroxyethylphosphonic acid . The compound is characterized by the presence of a phosphorus atom directly bonded to a carbon atom .


Synthesis Analysis

The synthesis of (2-Amino-1-hydroxyethyl)phosphonic acid involves the reaction of 2-aminoethylphosphonate with certain enzymes. Other methods include the uncatalyzed reaction of epoxides with (aminomethyl)phosphonates . The synthesis of α-substituted phosphoryl derivatives (phosphonic and phosphinic acids) has attracted significant attention due to their biological activities .


Molecular Structure Analysis

The molecular structure of (2-Amino-1-hydroxyethyl)phosphonic acid is represented by the InChI code 1S/C2H8NO4P/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7) . This indicates the presence of 2 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 phosphorus atom in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of (2-Amino-1-hydroxyethyl)phosphonic acid include a molecular weight of 141.06 . The compound is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Scientific Research Applications

Medicinal and Pharmaceutical Chemistry

Phosphonates and bisphosphonates, including hydroxy and amino substitutes like (2-Amino-1-hydroxyethyl)phosphonic acid, are of interest in medicinal and industrial chemistry . They are stable analogs of phosphates and pyrophosphates, characterized by one and two carbon–phosphorus bonds, respectively . Their chemical and enzymatic stability make them important in biochemical reactions .

Bone Disease Treatment

Hydroxy bisphosphonates, a category that includes (2-Amino-1-hydroxyethyl)phosphonic acid, have proven to be effective for the prevention of bone loss, especially in osteoporotic disease . They have a high tendency to bind hydroxyapatite, the bone mineral compounds .

COVID-19 Research

One of the highlighted applications of phosphonates, including (2-Amino-1-hydroxyethyl)phosphonic acid, has been reported in the COVID-19 pandemic .

Agriculture

Phosphonate and bisphosphonate compounds, including (2-Amino-1-hydroxyethyl)phosphonic acid, undergo the hydrolysis process readily and give valuable materials with wide applications in agriculture .

Water Treatment

Phosphonic acids, including (2-Amino-1-hydroxyethyl)phosphonic acid, have been applied to water treatment and to selectively extract lanthanide from water solutions . This is particularly useful for nuclear waste treatment or as sequestration or decorporation agents .

Surface Functionalization

Phosphonic acids are used for the functionalization of surfaces . This is due to their unique properties and potential for innovative advancements.

Analytical Purposes

Phosphonic acids are also used for analytical purposes . Their unique properties make them suitable for various analytical applications .

Medical Imaging

Phosphonic acids are used in medical imaging . They can be used as phosphoantigens, which are important in certain imaging techniques .

Future Directions

Phosphonates, including (2-Amino-1-hydroxyethyl)phosphonic acid, are considered resources of important biologically active compounds . They have broad applications as enzyme inhibitors, antimetabolites, and antibiotics . Therefore, the future directions in the study of this compound may involve further exploration of its biological activities and potential applications .

properties

IUPAC Name

(2-amino-1-hydroxyethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO4P/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTXIBKRJFIBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(O)P(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-1-hydroxyethyl)phosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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